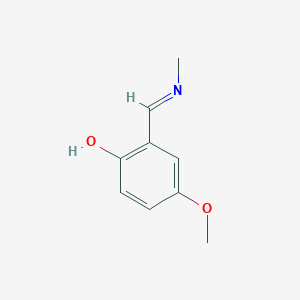
4-Methoxy-2-((methylimino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- is an organic compound with a complex structure that includes a phenol group, a methoxy group, and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- typically involves the reaction of 4-methoxyphenol with a suitable aldehyde or ketone in the presence of a catalyst to form the imine group. Commonly used catalysts include acids or bases that facilitate the nucleophilic addition of the amine to the carbonyl compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- can be compared with similar compounds such as:
- Phenol, 4-ethyl-2-methoxy-
- Phenol, 2-methoxy-4-(methoxymethyl)-
- Phenol, 4-(ethoxymethyl)-
Uniqueness: The presence of the imine group in Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activities that are not observed in its analogs.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-methoxy-2-(methyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO2/c1-10-6-7-5-8(12-2)3-4-9(7)11/h3-6,11H,1-2H3 |
InChI Key |
HYXJNHGBERHLLA-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


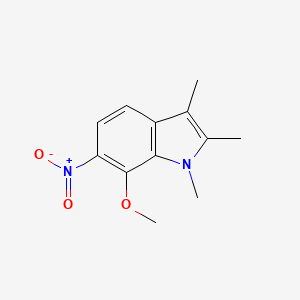
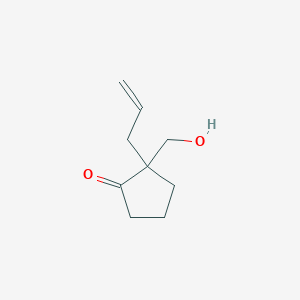
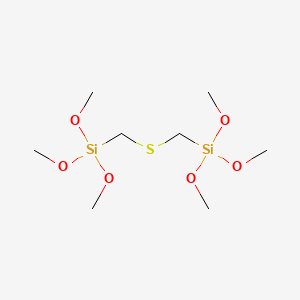
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
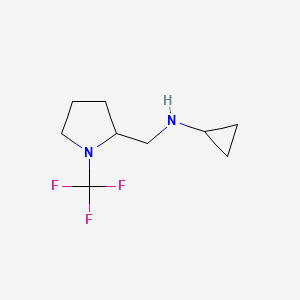

![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
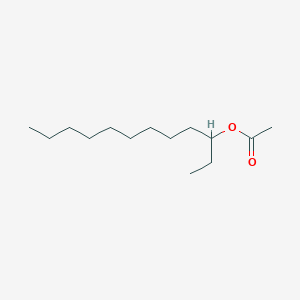
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
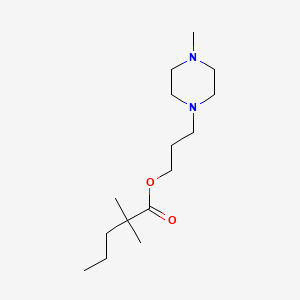
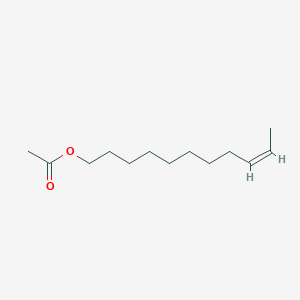

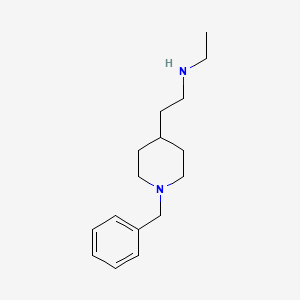
![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)
